molecular formula C13H20NO4PS B12724983 Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester CAS No. 97586-76-0

Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester

Cat. No.: B12724983
CAS No.: 97586-76-0
M. Wt: 317.34 g/mol
InChI Key: XCMCLKFNNWNPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines benzoic acid with phosphinothioyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with phosphinothioyl chloride in the presence of a base, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process might include continuous flow techniques to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphinothioyl groups into molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester share structural similarities but differ in functional groups.

    Phosphinothioyl compounds: Other compounds containing the phosphinothioyl group can be compared based on their reactivity and applications.

Uniqueness

Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is unique due to the combination of benzoic acid with phosphinothioyl and amino groups, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

97586-76-0

Molecular Formula

C13H20NO4PS

Molecular Weight

317.34 g/mol

IUPAC Name

propan-2-yl 2-[amino(propan-2-yloxy)phosphinothioyl]oxybenzoate

InChI

InChI=1S/C13H20NO4PS/c1-9(2)16-13(15)11-7-5-6-8-12(11)18-19(14,20)17-10(3)4/h5-10H,1-4H3,(H2,14,20)

InChI Key

XCMCLKFNNWNPCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.